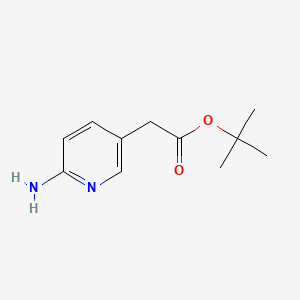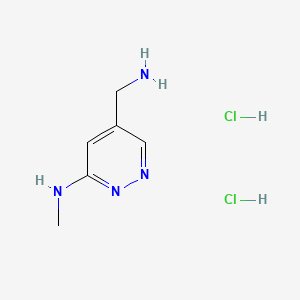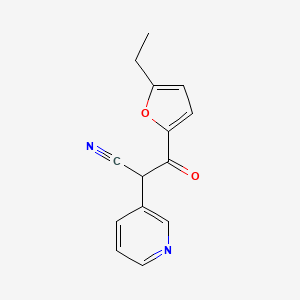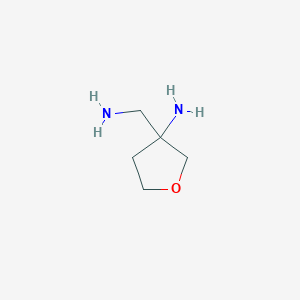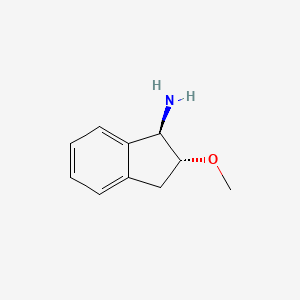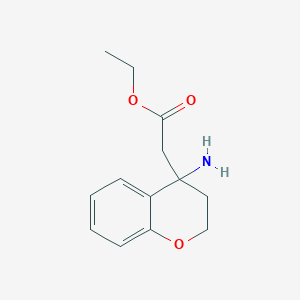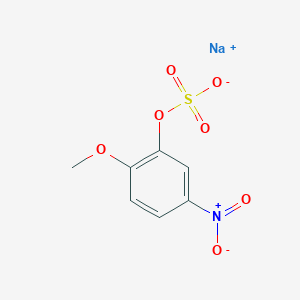
Sodium 2-methoxy-5-nitrophenyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-methoxy-5-nitrophenyl sulfate is a chemical compound known for its unique properties and applications in various scientific fields. It is often used in studies involving proton transport and membrane electrostatics due to its ability to release protons upon photoactivation .
Vorbereitungsmethoden
The synthesis of sodium 2-methoxy-5-nitrophenyl sulfate typically involves the reaction of 2-methoxy-5-nitrophenol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions must be carefully controlled to ensure the correct formation of the sulfate ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Sodium 2-methoxy-5-nitrophenyl sulfate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various intermediates.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-methoxy-5-nitrophenyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a photoactivated proton donor in studies of proton transport and membrane electrostatics.
Medicine: Research involving this compound can provide insights into cellular processes and bioenergetics.
Industry: It is used in the development of sensors and other analytical tools.
Wirkmechanismus
The primary mechanism of action of sodium 2-methoxy-5-nitrophenyl sulfate involves the release of protons upon photoactivation. When exposed to light, the compound undergoes a photolysis reaction, resulting in the release of protons. These protons can then interact with nearby molecules, affecting the electrostatic potential and capacitance of membranes . The molecular targets and pathways involved include the bilayer lipid membrane and the surrounding aqueous environment .
Vergleich Mit ähnlichen Verbindungen
Sodium 2-methoxy-5-nitrophenyl sulfate is unique due to its specific photoactivation properties and its ability to release protons in a controlled manner. Similar compounds include:
Caged ATP: Used in studies of enzymatic activity and ion transport.
Styryl dyes: Used as sensors for proton binding on membrane surfaces.
These compounds share some similarities in their applications but differ in their specific chemical properties and mechanisms of action.
Eigenschaften
Molekularformel |
C7H6NNaO7S |
|---|---|
Molekulargewicht |
271.18 g/mol |
IUPAC-Name |
sodium;(2-methoxy-5-nitrophenyl) sulfate |
InChI |
InChI=1S/C7H7NO7S.Na/c1-14-6-3-2-5(8(9)10)4-7(6)15-16(11,12)13;/h2-4H,1H3,(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
XSLPBXHUNNVOTC-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


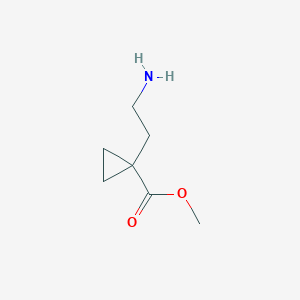
![Methyl4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylatehydrochloride](/img/structure/B13518955.png)
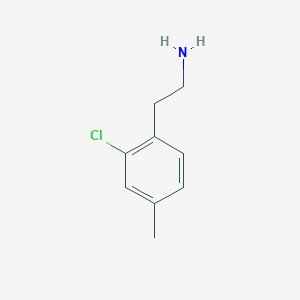
![9-Oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dionehydrochloride](/img/structure/B13518966.png)
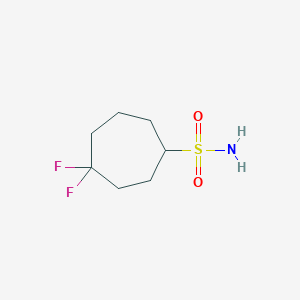
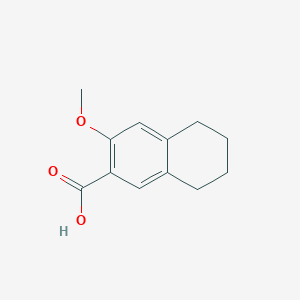
![Ethyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13518983.png)
![2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid](/img/structure/B13518986.png)
